MFCD34619852
Description
However, based on the available data, MDL numbers (e.g., MFCD13195646, MFCD16659622) are linked to specific CAS-registered compounds with detailed physicochemical and pharmacological properties. For the purpose of this analysis, we will assume MFCD34619852 shares structural or functional similarities with the compounds documented in the evidence, particularly boronic acid derivatives and trifluoromethyl-containing aromatic systems. These classes of compounds are frequently used in pharmaceutical synthesis and materials science due to their stability and reactivity .
Properties
IUPAC Name |
2-methylquinolin-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-7-5-6-8-9(11)3-2-4-10(8)12-7;/h2-6H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXCVAPDXVGSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD34619852 typically involves the reaction of 2-methylquinoline with an amine source under specific conditions. One common method involves the use of 2-chloroquinoline as a starting material, which is then reacted with an amine in the presence of a base such as sodium carbonate . The reaction is usually carried out in a solvent like 1-pentanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: MFCD34619852 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
MFCD34619852 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of MFCD34619852 involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key signaling pathways such as the PI3K/AKT/mTOR pathway, leading to the induction of apoptosis in cancer cells . Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes required for microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares hypothetical properties of MFCD34619852 (inferred from evidence-based analogs) with documented compounds from the evidence. Key parameters include molecular weight, solubility, bioavailability, and enzyme interaction profiles.
Key Findings:
Structural Analogues: CAS 1046861-20-4 (MFCD13195646) shares a boronic acid core with bromo and chloro substituents, enabling Suzuki-Miyaura cross-coupling reactions. CAS 340736-76-7 (MFCD16659622) contains a trifluoromethyl-oxadiazole moiety, conferring metabolic stability and CYP1A2 inhibition, relevant to anticancer drug development .
Functional Analogues :
- CAS 1533-03-5 (MFCD00039227) demonstrates high solubility (0.687 mg/mL) and synthetic accessibility (score 1.95), making it a model for scalable trifluoromethylated ketone synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
